molecular formula C13H10F3N3O3 B2553775 (4-nitrophenyl)[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone CAS No. 478249-14-8

(4-nitrophenyl)[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone

Cat. No. B2553775
CAS RN: 478249-14-8
M. Wt: 313.236
InChI Key: OVKUXLHMMPVGJQ-UHFFFAOYSA-N
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Description

4-Nitrophenyl)[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone (4-NPTFD) is a synthetic compound that has been studied extensively for its potential applications in a variety of scientific research fields. 4-NPTFD has been found to have a wide range of properties that make it a valuable molecule for use in laboratory experiments. It is a relatively stable molecule with a low solubility in water, making it an ideal candidate for use in a variety of experiments.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound is used in the synthesis of various chemical structures, like pyrrolo[1,2-b]cinnolin-10-one ring system, which is achieved through the reduction of related compounds with zinc and ammonium chloride (Kimbaris & Varvounis, 2000).
  • It plays a role in the microwave-assisted synthesis of novel pyrazoline derivatives, which are significant for their higher yields and environmentally friendly properties (Ravula et al., 2016).

Chemical Characterization and Properties

  • The compound is involved in the preparation of benzofuran-based analogues of chalcone and 1,4-benzodiazepine, where its structural properties are analyzed through FTIR, NMR, and MS (Shankar et al., 2016).
  • In another study, the reactions of similar compounds are explored to form various products, demonstrating the versatility of such structures in chemical reactions (Sosnovskikh & Usachev, 2001).

Application in Molecular Docking and Biological Studies

  • The compound is used in the synthesis of diazepines derivatives, with its molecular structures being characterized and analyzed using X-ray diffraction analysis, confirming its tautomeric forms in both solution and solid state (Ahumada et al., 2016).
  • It's used in the preparation of diazirine derivatives for photoaffinity labeling, providing a spectrophotometric approach that avoids the need for conventional radioactive techniques (Hatanaka et al., 1989).

Structural Characterization in Drug Synthesis

  • The compound is identified as a side product in benzothiazinone synthesis, which is related to new anti-tuberculosis drug candidates, emphasizing its relevance in pharmaceutical research (Eckhardt et al., 2020).

properties

IUPAC Name

(4-nitrophenyl)-[5-(trifluoromethyl)-2,3-dihydro-1,4-diazepin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O3/c14-13(15,16)11-5-7-18(8-6-17-11)12(20)9-1-3-10(4-2-9)19(21)22/h1-5,7H,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKUXLHMMPVGJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C=CC(=N1)C(F)(F)F)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817923
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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